molecular formula C13H23F3N4 B11731314 [3-(diethylamino)propyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

[3-(diethylamino)propyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11731314
M. Wt: 292.34 g/mol
InChI Key: HGEOOSURGXFVCW-UHFFFAOYSA-N
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Description

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring both an amine group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with 3-(diethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a ligand in binding studies, helping to elucidate the interactions between proteins and small molecules. Its ability to form stable complexes makes it valuable in studying enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine apart is its combination of a diethylamino group and a trifluoroethyl-substituted pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C13H23F3N4

Molecular Weight

292.34 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]propane-1,3-diamine

InChI

InChI=1S/C13H23F3N4/c1-3-19(4-2)7-5-6-17-8-12-9-18-20(10-12)11-13(14,15)16/h9-10,17H,3-8,11H2,1-2H3

InChI Key

HGEOOSURGXFVCW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CN(N=C1)CC(F)(F)F

Origin of Product

United States

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